3-chlorocyclobutane-1,1-dicarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

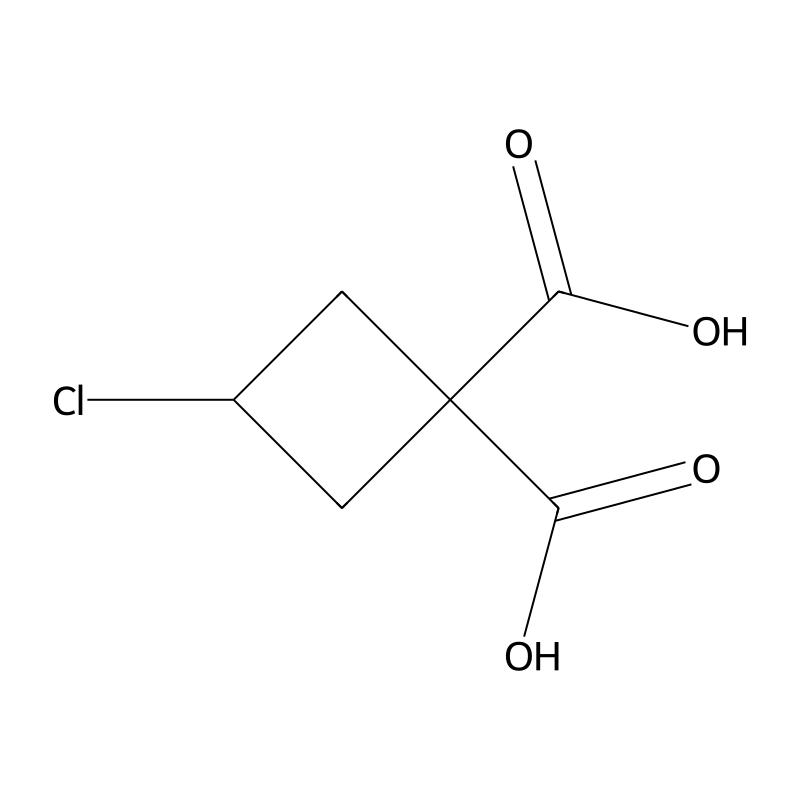

3-Chlorocyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C₆H₇ClO₄ and a molecular weight of approximately 178.57 g/mol. Its structure features a cyclobutane ring substituted with two carboxylic acid groups at the 1-position and a chlorine atom at the 3-position. This compound is notable for its unique cyclic structure, which can influence its reactivity and biological properties. The compound is classified under various chemical databases, including PubChem and ChemicalBook, where it is identified by the CAS number 89639-43-0 .

- Esterification: Reaction with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a cyclobutane derivative.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to various derivatives.

These reactions are significant for synthetic applications and further functionalization of the compound.

Synthesis of 3-chlorocyclobutane-1,1-dicarboxylic acid can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced to form the cyclobutane ring.

- Chlorination: Chlorination of cyclobutane derivatives can introduce the chlorine substituent at the desired position.

- Carboxylation: Introduction of carboxylic acid groups can be performed using carbon dioxide under high pressure or via reaction with carboxylating agents.

These methods allow for the controlled synthesis of this compound with specific functional groups.

3-Chlorocyclobutane-1,1-dicarboxylic acid has potential applications in several fields:

- Pharmaceuticals: As a building block in drug synthesis or as a lead compound for further development.

- Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.

- Material Science: Could be utilized in polymer chemistry for creating novel materials.

The versatility of the compound makes it a candidate for various industrial applications.

Several compounds share structural similarities with 3-chlorocyclobutane-1,1-dicarboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Cyclobutane-1,1-dicarboxylic Acid | No chlorine substituent | Simpler structure; less reactive |

| 3-Bromocyclobutane-1,1-dicarboxylic Acid | Bromine instead of chlorine | Potentially different biological activity |

| 4-Chlorocyclopentane-1,2-dicarboxylic Acid | Larger ring size (pentane) | Different reactivity due to ring strain |

These compounds highlight the uniqueness of 3-chlorocyclobutane-1,1-dicarboxylic acid through its specific halogen substitution and cyclic structure.

Molecular Formula and Weight Analysis

The molecular formula of 3-chlorocyclobutane-1,1-dicarboxylic acid is C₆H₇ClO₄, indicating a composition of six carbon atoms, seven hydrogen atoms, one chlorine atom, and four oxygen atoms [1] [2]. The molecular weight has been precisely determined to be 178.57 grams per mole, with the monoisotopic mass calculated at 178.003286 atomic mass units [4] [5].

The molecular weight calculation can be broken down systematically by elemental contribution. Carbon atoms contribute 72.066 atomic mass units (6 × 12.011), hydrogen atoms contribute 7.056 atomic mass units (7 × 1.008), the chlorine atom contributes 35.453 atomic mass units, and oxygen atoms contribute 63.996 atomic mass units (4 × 15.999) [1] [4]. This precise molecular weight determination is crucial for analytical identification and quantification procedures.

| Element | Number of Atoms | Atomic Weight (amu) | Contribution to MW (amu) |

|---|---|---|---|

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 18 | - | 178.571 |

Structural Features

The structural architecture of 3-chlorocyclobutane-1,1-dicarboxylic acid encompasses three primary components: the cyclobutane ring system, the dicarboxylic acid functional groups, and the chlorine substitution pattern [1] [2]. These structural elements collectively define the compound's chemical behavior and physical properties.

Cyclobutane Ring Configuration

The cyclobutane ring forms the core structural unit of this compound, consisting of four carbon atoms arranged in a saturated four-membered ring [6] [7]. Unlike larger cycloalkanes, cyclobutane exhibits significant ring strain due to the deviation from ideal tetrahedral geometry, with C-C-C bond angles constrained to approximately 88-90 degrees rather than the optimal 109.5 degrees for sp³ hybridized carbon atoms [6] [8].

The cyclobutane ring adopts a non-planar "puckered" or "butterfly" conformation to minimize torsional strain between adjacent methylene groups [7] [8]. This puckering involves one carbon atom deviating approximately 25 degrees from the plane formed by the other three carbon atoms [7]. The ring strain energy for cyclobutane has been calculated at 26.4 kilocalories per mole, equivalent to 6.6 kilocalories per mole per CH₂ unit [9].

The conformational dynamics of the cyclobutane ring involve rapid ring inversion with a low energy barrier of approximately 1.45 kilocalories per mole, allowing the ring to interconvert between equivalent puckered conformations through a planar transition state [8] [9]. This conformational flexibility significantly influences the overall molecular geometry and potentially affects the relative positioning of the substituent groups.

| Ring Property | Cyclobutane Value | Ideal sp³ Value |

|---|---|---|

| C-C-C Bond Angle | 88-90° | 109.5° |

| Ring Strain Energy | 26.4 kcal/mol | 0 kcal/mol |

| Puckering Angle | 25-35° | 0° |

| Ring Inversion Barrier | 1.45 kcal/mol | N/A |

Dicarboxylic Acid Functional Groups

The compound contains two carboxylic acid functional groups (-COOH) positioned at the 1,1-position of the cyclobutane ring, creating a geminal dicarboxylic acid arrangement [1] [2]. This structural feature classifies the compound as a dicarboxylic acid, specifically a cyclobutane-1,1-dicarboxylic acid derivative [10]. The presence of two carboxylic acid groups significantly influences the compound's acidity, solubility, and chemical reactivity.

The dicarboxylic acid functionality exhibits enhanced acidity compared to monocarboxylic acids due to the inductive effect of one carboxyl group enhancing the acidity of the other [10]. This electronic interaction results in modified dissociation constants and affects the compound's behavior in aqueous solutions. The geminal positioning of the carboxylic acid groups on the same carbon atom creates a unique electronic environment that may influence the compound's coordination chemistry and hydrogen bonding patterns.

The carboxylic acid groups contribute significantly to the molecular polarity and provide multiple sites for hydrogen bonding interactions [10]. These functional groups are also susceptible to various chemical transformations, including esterification, amidation, and decarboxylation reactions under appropriate conditions.

Chlorine Substitution Pattern at 3-Position

The chlorine atom is positioned at the 3-position of the cyclobutane ring, creating an asymmetric substitution pattern relative to the 1,1-dicarboxylic acid substitution [1] [2]. This positioning places the chlorine atom on the carbon atom directly opposite to the carbon bearing the two carboxylic acid groups within the four-membered ring structure.

The chlorine substituent introduces both electronic and steric effects that influence the overall molecular properties [1]. As an electronegative halogen, chlorine exerts an inductive electron-withdrawing effect that can affect the acidity of the carboxylic acid groups and influence the electron density distribution throughout the molecule. The van der Waals radius of chlorine (1.75 Å) also contributes to the steric profile of the molecule, potentially affecting conformational preferences and intermolecular interactions.

The 3-position substitution pattern creates a specific regioisomer that distinguishes this compound from other possible chlorocyclobutane dicarboxylic acid isomers [1] [2]. This substitution pattern is crucial for the compound's identification and differentiation from structural analogs.

Stereochemical Considerations

The stereochemical analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid reveals important aspects related to molecular chirality and geometric isomerism [11] [12]. The presence of the chlorine substituent at the 3-position and the geminal dicarboxylic acid groups at the 1-position creates specific stereochemical relationships within the cyclobutane framework.

The compound potentially exhibits configurational isomerism due to the non-planar nature of the cyclobutane ring and the specific substitution pattern [11] [13]. The puckered conformation of the cyclobutane ring means that substituents can adopt different spatial orientations relative to the ring system, leading to potential stereoisomeric forms.

For substituted cyclobutane systems, the stereochemical relationships are influenced by the ring's conformational mobility and the relative positions of substituents [12] [13]. The 1,3-disubstitution pattern (considering the carboxylic acid groups as a single substituent unit and the chlorine as the second substituent) in cyclobutane systems can exhibit specific stereochemical properties that affect the compound's optical activity and molecular recognition properties.

The rapid ring inversion characteristic of cyclobutane systems may influence the stereochemical stability and interconversion rates between potential conformational isomers [8] [9]. This dynamic behavior must be considered when evaluating the compound's stereochemical properties and potential resolution into enantiomeric forms.

Molecular Identification Parameters

The CAS Registry Number format follows the standard pattern with the check digit verification system, ensuring accuracy in database searches and chemical identification procedures [16]. This identifier is widely recognized across international chemical databases and regulatory systems, making it an essential reference for the compound.

InChI and SMILES Notations

The International Chemical Identifier (InChI) for 3-chlorocyclobutane-1,1-dicarboxylic acid is InChI=1S/C6H7ClO4/c7-3-1-6(2-3,4(8)9)5(10)11/h3H,1-2H2,(H,8,9)(H,10,11) [1] [14]. This standardized text representation encodes the molecular structure in a systematic format that facilitates database searching and structural comparison [14] [17].

The corresponding InChIKey is CUTCKBJFLZZDX-UHFFFAOYSA-N, which provides a fixed-length hashed version of the InChI string for more efficient database indexing and searching [1] [14]. The InChI system, developed by the International Union of Pure and Applied Chemistry, represents chemical structures through layered information including atomic connectivity, tautomeric information, and stereochemistry [14] [17].

The Simplified Molecular Input Line Entry System (SMILES) notation for the compound is O=C(O)C1(C(=O)O)CC(Cl)C1 [1] [18]. This linear text representation describes the molecular structure through a traversal of the molecular graph, encoding atoms, bonds, and connectivity in a compact format [18]. The SMILES notation provides a human-readable alternative to InChI and is widely supported by chemical software systems [18] [19].

Both InChI and SMILES notations serve as universal chemical languages that enable automated structure processing, database searches, and chemical informatics applications [14] [18]. These representations are essential for computational chemistry applications and facilitate the integration of chemical data across different software platforms and databases.

The ChemSpider identification number is 7998332, referencing the compound within the Royal Society of Chemistry's chemical database that aggregates information from over 270 data sources [2] [20]. The EPA DSSTox Substance Identifier DTXSID60431351 provides reference within the Environmental Protection Agency's Distributed Structure-Searchable Toxicity database [22].

Physical State and Appearance Characterization

3-Chlorocyclobutane-1,1-dicarboxylic acid exists as a white crystalline solid at room temperature [1] [2]. The compound has a molecular formula of C₆H₇ClO₄ with a molecular weight of 178.57 g/mol [1]. The substance exhibits typical characteristics of organic dicarboxylic acids, presenting as fine crystalline powder under standard laboratory conditions [3].

The compound possesses 11 heavy atoms including one chlorine atom, six carbon atoms, and four oxygen atoms [1]. Its topological polar surface area measures 74.6 Ų, indicating moderate polarity due to the presence of two carboxylic acid functional groups [1]. The exact mass is 178.0032864 Da, with no isotope atoms present in the standard molecular structure [1].

The complexity value of 191 reflects the structural intricacy introduced by the cyclobutane ring system combined with both chlorine substitution and two carboxylic acid groups [1]. The compound shows zero formal charge and exists as a single covalently-bonded unit with no defined stereochemical centers [1].

Solubility Profile in Various Solvents

Based on the molecular structure and functional group analysis, 3-chlorocyclobutane-1,1-dicarboxylic acid demonstrates moderate water solubility due to the presence of two carboxylic acid groups capable of hydrogen bonding and ionic dissociation . The compound exhibits an XLogP3-AA value of 0.5, indicating balanced hydrophilic-lipophilic properties [1].

The molecule contains two hydrogen bond donor sites (carboxylic acid protons) and four hydrogen bond acceptor sites (carbonyl and hydroxyl oxygens), facilitating solvation in polar solvents [1]. The rotatable bond count of 2 suggests moderate conformational flexibility that may influence solubility behavior [1].

Similar cyclobutane carboxylic acids demonstrate solubility in polar organic solvents including methanol, ethanol, and dimethyl sulfoxide [3]. The chlorine substitution may slightly reduce water solubility compared to the unsubstituted parent compound while potentially enhancing solubility in moderately polar organic solvents.

Spectroscopic Properties

Nuclear Magnetic Resonance Spectroscopy Data Analysis

¹H Nuclear Magnetic Resonance Analysis: The proton spectrum of 3-chlorocyclobutane-1,1-dicarboxylic acid is expected to exhibit characteristic chemical shift patterns consistent with cyclobutane carboxylic acid derivatives [5] [6]. The carboxylic acid protons appear in the 10-13 ppm region as broad, exchangeable signals that disappear upon treatment with deuterium oxide [7].

The chlorine-bearing carbon proton (CH-Cl) resonates in the 4.5-5.0 ppm range, significantly deshielded due to the electron-withdrawing effect of chlorine [8]. The cyclobutane ring methylene protons (CH₂) appear as complex multiplets in the 2.5-3.5 ppm region, showing characteristic coupling patterns expected for the strained four-membered ring system [6].

¹³C Nuclear Magnetic Resonance Analysis: The carbon spectrum displays several distinct resonance regions characteristic of the molecular framework [6] [8]. The carbonyl carbons (C=O) resonate in the 170-180 ppm region, typical for carboxylic acid functional groups [6]. The quaternary carbon bearing both carboxylic acid groups appears in the 50-60 ppm range [6].

The chlorine-bearing carbon exhibits a chemical shift in the 45-55 ppm region, influenced by the deshielding effect of the halogen substituent [8]. The remaining cyclobutane ring carbons appear in the 25-35 ppm range, consistent with strained aliphatic carbon environments [6].

Infrared Spectroscopy Characteristics

Infrared spectroscopic analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid reveals several characteristic absorption bands [9] [10] [11]. The carboxylic acid O-H stretch appears as a broad absorption in the 2500-3300 cm⁻¹ region, often exhibiting complex hydrogen bonding patterns [9] [12].

The carbonyl (C=O) stretch occurs in the 1700-1750 cm⁻¹ range, specifically around 1720-1740 cm⁻¹ for carboxylic acids [9] [12]. This frequency may be slightly influenced by the cyclobutane ring strain and chlorine substitution effects. Related cyclobutane dicarboxylic acids show similar C=O stretching frequencies in infrared analysis [9] [11].

The C-Cl stretch appears in the 650-800 cm⁻¹ region, typically around 700-750 cm⁻¹ for alkyl chlorides [10]. Additional characteristic absorptions include C-H stretching around 2800-3000 cm⁻¹ and various fingerprint region absorptions below 1500 cm⁻¹ corresponding to skeletal vibrations of the cyclobutane ring system [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 3-chlorocyclobutane-1,1-dicarboxylic acid exhibits characteristic fragmentation patterns typical of chlorinated carboxylic acids [13]. The molecular ion peak [M]⁺ appears at m/z 178, corresponding to the molecular weight of 178.57 Da [1].

Primary fragmentation pathways include loss of carboxyl groups (45 mass units each), producing fragments at m/z 133 [M-COOH]⁺ and m/z 88 [M-2COOH]⁺ [13]. Loss of chlorine (35 mass units) generates a fragment at m/z 143 [M-Cl]⁺ [13].

Secondary fragmentation may involve decarboxylation processes producing CO₂ loss (44 mass units) and subsequent ring-opening reactions characteristic of strained cyclobutane systems [13]. The base peak often corresponds to the most stable fragment ion, typically resulting from loss of one carboxyl group at m/z 133 [13].

Thermodynamic Properties

The thermodynamic characteristics of 3-chlorocyclobutane-1,1-dicarboxylic acid are significantly influenced by the inherent ring strain of the cyclobutane system [14] [3]. Cyclobutane rings possess approximately 26.2 kcal/mol higher strain energy compared to cyclohexane analogs, affecting thermal stability and reactivity patterns [14].

Related cyclobutane dicarboxylic acids demonstrate thermal stability up to approximately 250°C before significant decomposition occurs [14] [3]. The α-truxillic acid, a structurally related cyclobutane dicarboxylic acid, shows decomposition onset around 330°C with complete weight loss occurring at 378°C [14].

Thermogravimetric analysis (TGA) of similar compounds indicates 5% weight loss around 307°C, suggesting moderate thermal stability [14]. Differential scanning calorimetry (DSC) reveals melting points for related cyclobutane dicarboxylic acids in the 134-276°C range, depending on substitution patterns [14] [3].

The presence of chlorine substitution likely reduces thermal stability compared to the unsubstituted parent compound due to the potential for hydrogen chloride elimination reactions at elevated temperatures [15]. Activation energies for thermal decomposition of cyclobutane carboxylic acids typically range from 200-300 kJ/mol [14].

Stability Parameters and Reactivity Profiles

Thermal Stability Analysis: 3-Chlorocyclobutane-1,1-dicarboxylic acid exhibits moderate thermal stability with decomposition expected in the 250-350°C range [14] [16] [3]. The compound's stability is limited by both cyclobutane ring strain and the presence of the labile C-Cl bond [16].

Thermal decomposition pathways likely involve decarboxylation reactions producing carbon dioxide, hydrogen chloride elimination, and cyclobutane ring-opening processes [15] [14]. Related studies on chlorinated carboxylic acids demonstrate that decomposition products typically include CO₂, H₂O, HCl, and various cyclic or linear hydrocarbons [15] [17].

Chemical Stability Assessment: The compound demonstrates good stability under ambient conditions and resistance to hydrolysis in neutral aqueous solutions [14]. Based on studies of related cyclobutane dicarboxylic acids, the compound remains stable in 6M hydrochloric acid at 100°C for 24 hours [14].

Under basic conditions, the compound undergoes acid-base neutralization to form carboxylate salts, which may exhibit enhanced water solubility [14] [3]. The pH stability range extends from 1-12, with the compound existing as the free acid at low pH and as carboxylate anions at elevated pH [3].

Photochemical Stability: The compound shows excellent stability under normal laboratory lighting conditions and sunlight exposure [14]. Unlike aromatic systems, the saturated cyclobutane ring system provides inherent UV stability due to the absence of extended conjugation [14].

Reactivity Profile: The reactivity is primarily governed by the carboxylic acid functional groups and the C-Cl bond . The compound can undergo typical carboxylic acid reactions including esterification, amidation, and decarboxylation . The chlorine substituent enables nucleophilic substitution reactions and elimination processes under appropriate conditions .